Cas no 10553-10-3 (5-methoxy-7-nitro-1H-Indole)

5-Methoxy-7-nitro-1H-Indole is a substituted indole derivative with a methoxy group at the 5-position and a nitro group at the 7-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its nitro and methoxy functional groups enhance reactivity, enabling selective modifications for further derivatization. The compound’s structural features make it valuable for studying indole-based heterocycles and their biological activities. It is typically characterized by high purity and stability under standard storage conditions, ensuring reliable performance in research and industrial applications. Proper handling is recommended due to its potential sensitivity to light and moisture.
5-methoxy-7-nitro-1H-Indole structure
5-methoxy-7-nitro-1H-Indole structure
Product Name:5-methoxy-7-nitro-1H-Indole
CAS No:10553-10-3
MF:C9H8N2O3
MW:192.1714220047
MDL:MFCD09263237
CID:118688
PubChem ID:24729351
Update Time:2025-05-21

5-methoxy-7-nitro-1H-Indole Chemical and Physical Properties

Names and Identifiers

    • 5-methoxy-7-nitro-1H-Indole
    • 1H-Indole,5-methoxy-7-nitro-
    • 5-Methoxy-7-nitroindole
    • 5-methoxy-7-nitro-indole
    • 7-Nitro-5-methoxy-indol
    • AG-D-19158
    • AK139852
    • CTK4A3914
    • Indole,5-methoxy-7-nitro- (7CI,8CI)
    • FT-0739909
    • 10553-10-3
    • AKOS006330684
    • DTXSID50646715
    • I11364
    • AMY9789
    • SCHEMBL18825089
    • DB-057889
    • MDL: MFCD09263237
    • Inchi: 1S/C9H8N2O3/c1-14-7-4-6-2-3-10-9(6)8(5-7)11(12)13/h2-5,10H,1H3
    • InChI Key: XNGPVHABLSIDPD-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C2=C(C=CN2)C=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 192.05354
  • Monoisotopic Mass: 192.05349212g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 70.8Ų

Experimental Properties

  • PSA: 68.16
  • LogP: 2.60790

5-methoxy-7-nitro-1H-Indole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A199007723-1g
5-Methoxy-7-nitro-1H-indole
10553-10-3 95%
1g
$459.55 2023-09-04
Chemenu
CM148302-1g
5-methoxy-7-nitro-1H-indole
10553-10-3 95%
1g
$426 2021-08-05
Chemenu
CM148302-1g
5-methoxy-7-nitro-1H-indole
10553-10-3 95%
1g
$*** 2023-04-03
eNovation Chemicals LLC
Y0997658-5g
5-Methoxy-7-nitroindole
10553-10-3 95%
5g
$1500 2024-08-02
Ambeed
A214167-1g
5-Methoxy-7-nitro-1H-indole
10553-10-3 95+%
1g
$492.0 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1632752-1g
5-Methoxy-7-nitro-1H-indole
10553-10-3 98%
1g
¥4968.00 2024-08-09
eNovation Chemicals LLC
Y0997658-5g
5-methoxy-7-nitroindole
10553-10-3 95%
5g
$1500 2025-02-20
eNovation Chemicals LLC
Y0997658-5g
5-methoxy-7-nitroindole
10553-10-3 95%
5g
$1500 2025-02-24

5-methoxy-7-nitro-1H-Indole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:10553-10-3)5-methoxy-7-nitro-1H-Indole
Order Number:A941134
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:37
Price ($):443.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:10553-10-3)5-METHOXY-7-NITROINDOLE
Order Number:sfd20198
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on 5-methoxy-7-nitro-1H-Indole

5-Methoxy-7-Nitro-1H-Indole: A Comprehensive Overview

5-Methoxy-7-Nitro-1H-Indole, also known by its CAS number 10553-10-3, is a fascinating compound with a unique structure and a wide range of applications in various scientific fields. This compound belongs to the class of indole derivatives, which are known for their significant roles in biochemistry, pharmacology, and materials science. The molecule consists of an indole ring system with two substituents: a methoxy group at the 5-position and a nitro group at the 7-position. These functional groups contribute to its diverse chemical properties and reactivity.

The synthesis of 5-methoxy-7-nitro-1H-indole involves a series of well-established organic chemistry techniques. Typically, the indole ring is formed through the Paal-Knorr synthesis, which involves the cyclization of amino carbonyl compounds. The introduction of the methoxy and nitro groups is achieved through nucleophilic aromatic substitution or electrophilic substitution reactions, depending on the specific conditions and reagents used. The nitro group, being an electron-withdrawing substituent, significantly influences the electronic properties of the indole ring, making it more susceptible to various chemical transformations.

One of the most notable applications of 5-methoxy-7-nitro-1H-indole is in the field of drug discovery. The compound has been extensively studied for its potential as a lead molecule in the development of new pharmaceutical agents. Recent research has focused on its ability to modulate cellular signaling pathways, particularly those involving protein kinases and other enzymes. For instance, studies have shown that this compound exhibits inhibitory activity against certain kinases, making it a promising candidate for anti-cancer drug development.

In addition to its pharmacological applications, 5-methoxy-7-nitro-1H-indole has also found utility in materials science. Its unique electronic properties make it an ideal candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. Researchers have explored its ability to act as an electron transport layer or as a component in organic semiconductors. The presence of the nitro group enhances its electron-deficient nature, which is advantageous for charge transport in these devices.

The environmental impact of 5-methoxy-7-nitro-1H-indole has also been a topic of recent interest. Studies have investigated its biodegradation patterns and toxicity profiles under various environmental conditions. Understanding these aspects is crucial for ensuring the safe handling and disposal of this compound in industrial settings.

In conclusion, 5-methoxy-7-nitro-1H-indole, with its CAS number 10553-10-3, is a versatile compound with significant potential across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in drug discovery, materials science, and environmental studies. As research continues to uncover new applications and insights into this compound's properties, it is likely to play an even more prominent role in future scientific advancements.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:10553-10-3)5-methoxy-7-nitro-1H-Indole
A941134
Purity:99%
Quantity:1g
Price ($):443.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:10553-10-3)5-METHOXY-7-NITROINDOLE
sfd20198
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email